molecular formula C15H16ClNS B14537035 4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline CAS No. 62156-84-7

4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline

Cat. No.: B14537035
CAS No.: 62156-84-7
M. Wt: 277.8 g/mol
InChI Key: ALNANHDZWBXVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline is an organic compound with a complex structure that includes a chloro group, a sulfanyl group, and a trimethylphenyl group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline typically involves the nucleophilic substitution reaction of 4-chloroaniline with 2,4,6-trimethylphenylsulfanyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-N-[(2,4,6-trimethylphenyl)methyl]aniline
  • 4-Chloro-2-[(2,4,6-trimethylphenyl)thio]aniline

Uniqueness

4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline is unique due to the presence of both a chloro group and a sulfanyl group attached to the aniline ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

62156-84-7

Molecular Formula

C15H16ClNS

Molecular Weight

277.8 g/mol

IUPAC Name

4-chloro-2-(2,4,6-trimethylphenyl)sulfanylaniline

InChI

InChI=1S/C15H16ClNS/c1-9-6-10(2)15(11(3)7-9)18-14-8-12(16)4-5-13(14)17/h4-8H,17H2,1-3H3

InChI Key

ALNANHDZWBXVLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC2=C(C=CC(=C2)Cl)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.